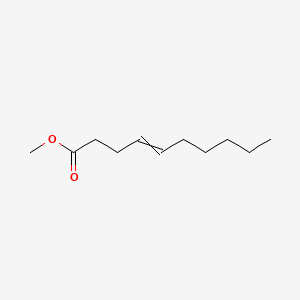
Palladium10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Palladium10 nanoparticles can be synthesized using several methods, including chemical and physical approaches. Common chemical methods involve the reduction of palladium salts using reducing agents such as sodium borohydride or hydrazine . Physical methods include techniques like laser ablation and sputtering . Industrial production often employs environmentally friendly approaches, such as the use of phytochemicals and other biomolecules to reduce palladium ions and form nanoparticles .
Analyse Des Réactions Chimiques
Palladium10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is frequently used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions . Common reagents used in these reactions include aryl halides and organoboranes . The major products formed from these reactions are biaryl compounds and other complex organic molecules .
Applications De Recherche Scientifique
Palladium10 has numerous applications in scientific research. In chemistry, it is used as a catalyst for organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds . In biology and medicine, palladium nanoparticles are explored for their potential in photothermal therapy, antibacterial treatments, and drug delivery systems . Industrially, this compound is used in hydrogen sensing and storage, as well as in fuel cells .
Mécanisme D'action
The catalytic activity of Palladium10 is primarily due to its ability to switch between different oxidation states, particularly palladium (0) and palladium (II) . This property allows it to facilitate various chemical transformations by forming and breaking chemical bonds. In biological applications, palladium nanoparticles can induce cell cycle perturbations and apoptosis in cancer cells, similar to the action of cisplatin .
Comparaison Avec Des Composés Similaires
Palladium10 is unique among palladium compounds due to its nanoscale size, which provides a larger surface area and enhances its catalytic activity . Similar compounds include other palladium nanoparticles, such as Palladium20 and Palladium30, which differ in their particle sizes and specific applications . Compared to other platinum group metals like platinum and rhodium, palladium nanoparticles are less dense and have a lower melting point, making them more suitable for certain catalytic processes .
Propriétés
Numéro CAS |
15128-18-4 |
|---|---|
Formule moléculaire |
C2H6O |
Poids moléculaire |
0 |
Synonymes |
Palladium10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



